molecular formula C19H23ClN2O3S2 B2544668 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide CAS No. 1251616-84-8

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide

Cat. No.: B2544668
CAS No.: 1251616-84-8
M. Wt: 426.97
InChI Key: ILYSNLHXQBLJSI-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and a cycloheptyl moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of 4-chlorophenylmethylamine.

    Cycloheptyl Substitution: The final step involves the coupling of the sulfonamide intermediate with cycloheptylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
  • Explored for anti-inflammatory and anticancer activities.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis. The compound may also interact with other molecular targets, such as receptors or enzymes involved in inflammation or cancer pathways.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures but different substituents.

Uniqueness: 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide or thiophene derivatives. Its cycloheptyl moiety adds to its structural complexity and potential for unique interactions with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-cycloheptylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S2/c1-22(16-10-8-14(20)9-11-16)27(24,25)17-12-13-26-18(17)19(23)21-15-6-4-2-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSNLHXQBLJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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